5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole
Description
Properties
CAS No. |
80348-54-5 |
|---|---|
Molecular Formula |
C10H9N3O4S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-1-methyl-4-nitroimidazole |
InChI |
InChI=1S/C10H9N3O4S/c1-12-7-11-9(13(14)15)10(12)18(16,17)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
RROUABPKRUXIBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole typically involves the nitration of an imidazole derivative followed by sulfonylation. One common method involves the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. The resulting 1-methyl-4-nitroimidazole is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 1-methyl-4-amino-5-(phenylsulfonyl)-1h-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: 1-carboxy-4-nitro-5-(phenylsulfonyl)-1h-imidazole.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole serves as a versatile building block for the preparation of more complex molecules. It can act as a reagent in various organic transformations, facilitating the synthesis of other functionalized imidazole derivatives.
Biology
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Activity : Research indicates that derivatives of 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics .
- Anticancer Properties : The compound's ability to interact with cellular targets suggests potential applications in cancer treatment. Studies show that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and enzyme inhibition .
Medicine
Due to its unique structural features, 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole is explored as a potential drug candidate. Its interactions with specific molecular targets can lead to the development of new therapeutic agents for treating infections and cancers .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial properties of several derivatives of 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics, highlighting their potential as new therapeutic agents .
Case Study 2: Cancer Cell Proliferation Inhibition
Research conducted on the anticancer effects of the compound showed that it significantly inhibited the proliferation of various cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis through DNA damage pathways and altered expression of key regulatory proteins involved in cell survival .
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-5-(phenylsulfonyl)-1h-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiparasitic effects . The phenylsulfonyl group may enhance the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis routes, and biological activities of 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole with analogous compounds:
Physicochemical Properties
- Methylsulfonyl or carboxylic acid derivatives () may offer better solubility .
- Stability : Nitroimidazoles are generally stable under synthetic conditions but may degrade under reducing environments (e.g., in vivo metabolism) .
Biological Activity
5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole is a derivative of the nitroimidazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This compound's structure features a nitro group at the 4-position and a benzenesulfonyl group at the 5-position, which are critical for its biological efficacy.
Synthesis
The synthesis of 5-(benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole typically involves the alkylation of 4-nitro-1H-imidazole derivatives. Various methods have been employed to achieve regioselective substitutions, which are crucial for enhancing biological activity. The synthesis process often includes the use of different alkylating agents under controlled conditions to ensure high yields and purity of the final product .
Antibacterial Activity
Research has demonstrated that 5-(benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole exhibits significant antibacterial properties, particularly against Gram-positive bacteria. In vitro studies showed that it had a minimum inhibitory concentration (MIC) of less than or equal to 8 µg/mL against Staphylococcus aureus, indicating potent activity . Additionally, it was found to be more effective than metronidazole against Helicobacter pylori, with an MIC of 2 µg/mL compared to metronidazole's higher MIC values .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≤ 8 |
| Helicobacter pylori | 2 |
| Other Gram-negative bacteria | > 64 |
Antiviral Activity
While the primary focus has been on antibacterial properties, some derivatives within the nitroimidazole class have shown potential antiviral activity. For instance, compounds structurally similar to 5-(benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole were tested against various viruses, including influenza and herpes simplex virus. The results indicated varying degrees of inhibitory concentration (IC50), suggesting that modifications in the imidazole structure could enhance antiviral efficacy .
The biological activity of nitroimidazoles, including 5-(benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole, is primarily attributed to their ability to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage bacterial DNA. This mechanism is crucial for their effectiveness against anaerobic bacteria and protozoa .
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
- Study on Antibacterial Efficacy : A study conducted in vitro assessed various nitroimidazole derivatives, including 5-(benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole. The compound was shown to outperform several traditional antibiotics in inhibiting the growth of resistant strains of Staphylococcus aureus .
- Antiviral Potential : Another investigation into the antiviral properties revealed that certain modifications in the imidazole ring could lead to enhanced activity against viral pathogens. This study highlighted the importance of structural diversity in developing new antiviral agents from existing frameworks .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and nitration. For example, nitroimidazole precursors are functionalized using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Reactions are typically conducted under inert atmospheres (N₂) to prevent oxidation byproducts. Post-synthesis purification involves liquid-liquid extraction (e.g., ethyl acetate/water), drying (Na₂SO₄), and column chromatography. Yields range from 43–77%, depending on substituent steric effects .
Q. How is the structural integrity of 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole validated?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For instance, the benzenesulfonyl group typically exhibits aromatic proton signals at δ 7.5–8.0 ppm, while the nitro group deshields adjacent imidazole protons (δ 8.2–8.5 ppm) . HRMS data (e.g., [M+H]⁺) should align with theoretical molecular weights within ±2 ppm error .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic structure analysis of 5-(Benzenesulfonyl)-1-methyl-4-nitro-1H-imidazole?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections are critical for modeling nitro and sulfonyl groups. Basis sets like 6-31G(d,p) predict molecular orbitals, charge distribution, and reactivity sites. For example, the nitro group’s electron-withdrawing effect reduces imidazole ring aromaticity, which can be quantified via Mulliken charges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
